molecular formula C10H19Cl2N3O B2440461 (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride CAS No. 2460739-30-2

(1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride

Cat. No.: B2440461
CAS No.: 2460739-30-2
M. Wt: 268.18
InChI Key: SUJQIUKVJUYZBY-UQZKZZBYSA-N
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Description

(1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride is a synthetic compound that features a cyclohexane ring substituted with an amino group and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines under specific conditions.

    Attachment of the methylimidazole moiety: This step may involve nucleophilic substitution reactions where the imidazole ring is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the imidazole ring.

    Reduction: Reduction reactions could involve the cyclohexane ring or the imidazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, the compound may be studied for its interactions with enzymes or receptors, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

Medicine

Industry

In industrial applications, the compound might be used in the synthesis of more complex molecules or as a precursor in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol: The base compound without the dihydrochloride salt.

    Other cyclohexane derivatives: Compounds with similar cyclohexane ring structures but different substituents.

    Imidazole derivatives: Compounds featuring the imidazole ring with various functional groups.

Uniqueness

The uniqueness of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride lies in its specific stereochemistry and the combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

(1R,3S)-3-amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-13-6-5-12-9(13)10(14)4-2-3-8(11)7-10;;/h5-6,8,14H,2-4,7,11H2,1H3;2*1H/t8-,10+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJQIUKVJUYZBY-UQZKZZBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2(CCCC(C2)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@]2(CCC[C@@H](C2)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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